molecular formula C12H11NO B016795 N-Hydroxy-4-aminobiphenyl CAS No. 6810-26-0

N-Hydroxy-4-aminobiphenyl

Cat. No.: B016795
CAS No.: 6810-26-0
M. Wt: 185.22 g/mol
InChI Key: MYVLYOJYVMLSFA-UHFFFAOYSA-N
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Description

N-Hydroxy-4-aminobiphenyl is a chemical compound characterized by the presence of a hydroxy group attached to the nitrogen atom of 4-aminobiphenyl. This compound is known for its role as a metabolite of 4-aminobiphenyl, which is a well-documented carcinogen. This compound is significant in the study of chemical carcinogenesis due to its ability to form DNA adducts, leading to mutations and cancer development .

Mechanism of Action

Target of Action

N-Hydroxy-4-aminobiphenyl is a N-substituted amine that is 4-aminobiphenyl substituted by a hydroxy group at the nitrogen atom . It is known to play the role of a carcinogenic agent and is a human xenobiotic metabolite , which means it is a metabolite produced by metabolism of a xenobiotic compound in humans.

Mode of Action

The genotoxic and carcinogenic effects of this compound are exhibited when it is metabolically converted to a reactive electrophile, the aryl nitrenium ions . These ions subsequently bind to DNA and induce lesions .

Biochemical Pathways

This compound undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion , which is the critical metabolite implicated in DNA damage and genotoxicity .

Pharmacokinetics

The metabolites of this compound are transported through the blood via renal filtration to the urinary bladder lumen where acidic pH can facilitate the hydrolysis of the N-glucuronide and enhance the conversion of this compound to a reactive electrophile that will form covalent adducts with urothelial DNA .

Result of Action

The interaction of this compound with DNA results in the formation of DNA adducts . This DNA damage can lead to mutations and ultimately to the development of cancer .

Action Environment

The action of this compound can be influenced by environmental factors such as the frequency of urination and urine pH . For instance, a higher frequency of urination can reduce the exposure of the bladder to the carcinogen, thereby reducing the risk of bladder cancer .

Biochemical Analysis

Biochemical Properties

N-Hydroxy-4-aminobiphenyl plays a pivotal role in the metabolism of carcinogens . It undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion . This is the critical metabolite implicated in DNA damage and genotoxicity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to cause genetic damage in several test systems, including mutations in bacteria and in cultured human and other mammalian cells . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism by which this compound causes cancer is thought to require its metabolism to a reactive form . When aryl-amines, such as this compound, are metabolized, they can be either activated via N-hydroxylation (by cytochrome P450 liver enzymes) or detoxified via pathways such as N-acetylation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For instance, it has been found that the DNA adducts of 4-ABP appear more evenly distributed along the three exons of the p53 gene as compared with the BPDE–DNA adducts .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Oral exposure to 4-aminobiphenyl caused urinary-bladder cancer (carcinoma) in mice, rabbits, and dogs and blood-vessel cancer (angiosarcoma) and liver tumors in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion .

Transport and Distribution

It is known that human uroepithelia contain microsomal acetyl transferases that are capable of converting the proximate metabolites N-OAc-AABP and N-OH-AABP of the human bladder carcinogen ABP, to reactive electrophiles that bind to DNA .

Subcellular Localization

It has been found that the DNA adducts of 4-ABP appear more evenly distributed along the three exons of the p53 gene as compared with the BPDE–DNA adducts . This suggests that this compound may interact with DNA in the nucleus of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-4-aminobiphenyl can be synthesized through the hydroxylation of 4-aminobiphenyl. This process typically involves the use of oxidizing agents such as hydrogen peroxide or organic peroxides under controlled conditions to introduce the hydroxy group at the nitrogen atom .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced in laboratory settings using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure the selective hydroxylation of the amino group without affecting the biphenyl structure .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-4-aminobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, organic peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

N-Hydroxy-4-aminobiphenyl has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: N-Hydroxy-4-aminobiphenyl is unique due to its specific hydroxylation at the nitrogen atom, which significantly influences its reactivity and interaction with DNA. This specificity makes it a valuable compound for studying the mechanisms of chemical carcinogenesis and the development of targeted cancer therapies .

Properties

IUPAC Name

N-(4-phenylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVLYOJYVMLSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218300
Record name N-Hydroxy-4-aminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6810-26-0
Record name N-Hydroxy-4-aminobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6810-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-4-aminobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-4-aminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxy-4-aminobiphenyl
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJC7V247MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-hydroxy-4-aminobiphenyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a mixture of 4-nitrobiphenyl (400 mg, 2.008 mmol) and 5% rhodium on carbon (15 mg, 0.146 mmol) in tetrahydrofuran (15 ml), hydrazine hydrate (0.200 ml, 2.61 mmol) was added, and gas evolution was observed. The reaction mixture was stirred at RT for 25 minutes, then it was partitioned between diethyl ether (90 ml) and brine (20 ml), and the phases were separated. The aqueous phase was extracted with diethyl ether (90 ml), and the combined organic extracts were dried (Na2SO4) and concentrated to give 370 mg of the desired compound (89% purity) and about. The mixture was used as such for the next step.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxy-4-aminobiphenyl
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
N-Hydroxy-4-aminobiphenyl

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